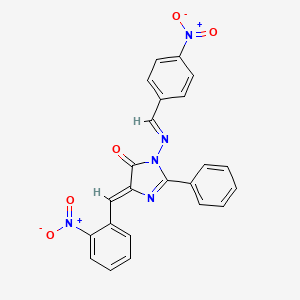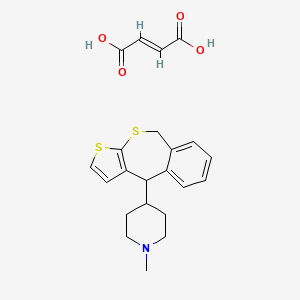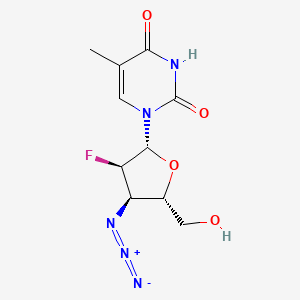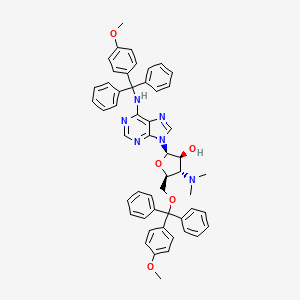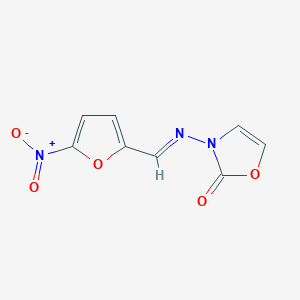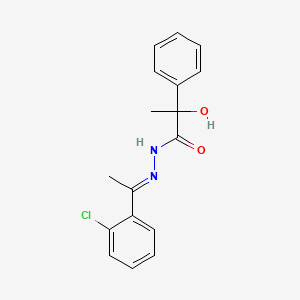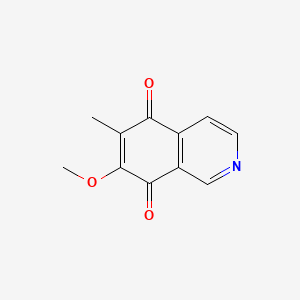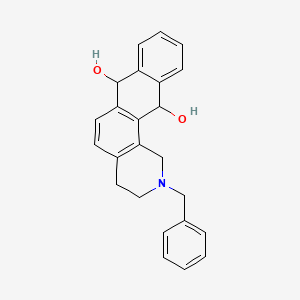
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused to an isoquinoline ring, with hydroxyl groups at positions 7 and 12, and a phenylmethyl group at position 2. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- typically involves multicomponent reactions utilizing 2-naphthol as a starting material. The electron-rich aromatic framework of 2-naphthol, with multiple reactive sites, allows it to participate in various organic transformations. One common synthetic route involves the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are often employed to achieve efficient and eco-friendly synthesis. These methods aim to minimize waste and reduce the use of hazardous reagents, making the process more sustainable .
化学反应分析
Types of Reactions
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups at positions 7 and 12 can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
科学研究应用
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential antimicrobial, antitumor, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and materials with specific properties.
作用机制
The mechanism of action of Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups and aromatic rings allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or antitumor activities .
相似化合物的比较
Similar Compounds
Similar compounds include other isoquinoline derivatives and naphthol-based heterocycles, such as:
Isoquinoline: A simpler structure with a single isoquinoline ring.
2-Naphthol: A precursor used in the synthesis of various heterocyclic compounds.
Quinoline: Another heterocyclic compound with a structure similar to isoquinoline but with different properties.
Uniqueness
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- is unique due to its fused ring structure, which combines the properties of both naphthalene and isoquinoline. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
80641-40-3 |
|---|---|
分子式 |
C24H23NO2 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-benzyl-3,4,7,12-tetrahydro-1H-naphtho[2,3-h]isoquinoline-7,12-diol |
InChI |
InChI=1S/C24H23NO2/c26-23-18-8-4-5-9-19(18)24(27)22-20(23)11-10-17-12-13-25(15-21(17)22)14-16-6-2-1-3-7-16/h1-11,23-24,26-27H,12-15H2 |
InChI 键 |
WDBPFTQKJYIDGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC3=C2C(C4=CC=CC=C4C3O)O)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


